molecular formula C8H7NO5 B1631576 2-Methoxy-6-nitrobenzoic Acid CAS No. 53967-73-0

2-Methoxy-6-nitrobenzoic Acid

Cat. No.: B1631576
CAS No.: 53967-73-0
M. Wt: 197.14 g/mol
InChI Key: ORPBIIFFJYJUHR-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, where a methoxy group (-OCH3) is attached to the second carbon and a nitro group (-NO2) is attached to the sixth carbon of the benzene ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-6-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the sixth position of the benzene ring.

Another method involves the esterification of this compound followed by hydrolysis. For example, methyl 2-methoxy-6-nitrobenzoate can be hydrolyzed using sodium hydroxide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols for substitution reactions.

    Catalysts: Sulfuric acid for esterification and nitration reactions.

Major Products Formed

    Reduction: 2-Methoxy-6-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Methyl 2-methoxy-6-nitrobenzoate and other esters.

Scientific Research Applications

2-Methoxy-6-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-6-nitrobenzoic acid depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrobenzoic acid: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-4-nitrobenzoic acid: Has the nitro group in a different position, leading to different chemical properties and reactivity.

Uniqueness

2-Methoxy-6-nitrobenzoic acid is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPBIIFFJYJUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535648
Record name 2-Methoxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53967-73-0
Record name 2-Methoxy-6-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53967-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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